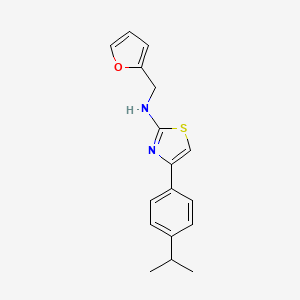![molecular formula C18H22N2O3S B5710249 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)sulfonyl]-N-mesitylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It was first synthesized in 1999 by Sankyo Co. Ltd. and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide inhibits the activity of HDAC enzymes by binding to the zinc ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in changes in gene expression. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has also been shown to inhibit the activity of other proteins, such as HSP90 and DNA methyltransferase, which play a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in gene regulation. However, one limitation is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. One direction is the development of more potent HDAC inhibitors that can be used in cancer treatment. Another direction is the study of the combination of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide in epigenetic regulation and its potential use in other diseases, such as neurodegenerative diseases, is an area of future research.
Métodos De Síntesis
The synthesis of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide involves several steps, including the reaction of mesitylene with thionyl chloride to form mesityl chloride, which is then reacted with dimethylamine to form N,N-dimethylamino-mesityl chloride. This intermediate is then reacted with sodium sulfite to form 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. The purity of the compound is then improved through recrystallization.
Aplicaciones Científicas De Investigación
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression. HDAC inhibitors such as 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been studied in various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)24(22,23)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBFBTLAIBNYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)

![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)